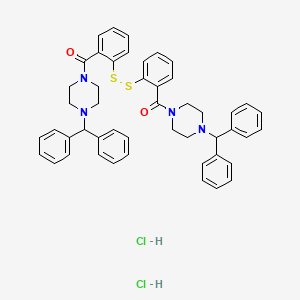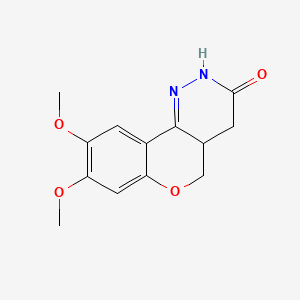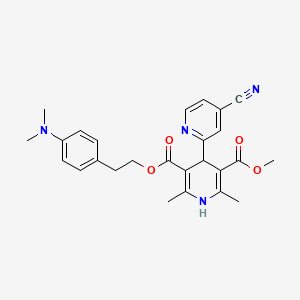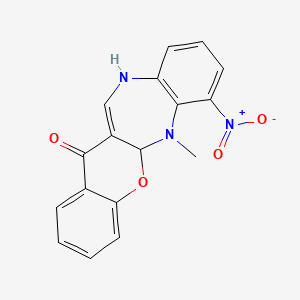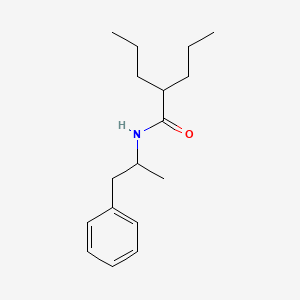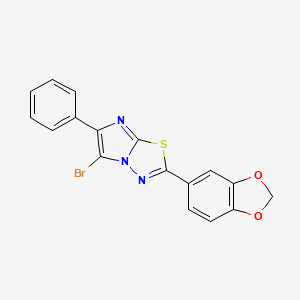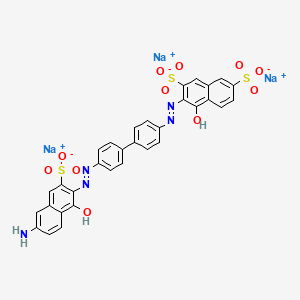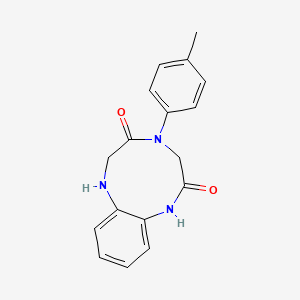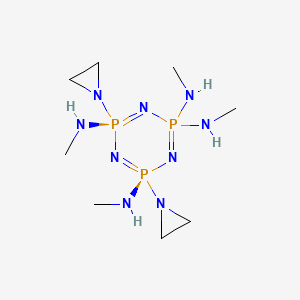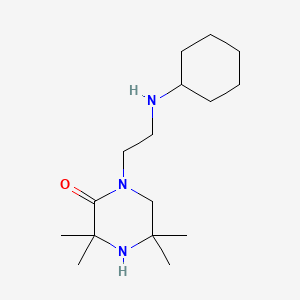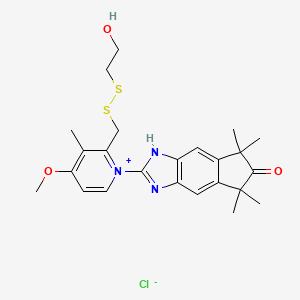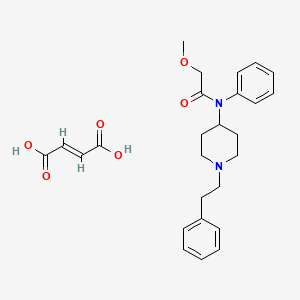
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a piperidine ring, a phenylethyl group, and a methoxyacetanilide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the phenylethyl group, and the attachment of the methoxyacetanilide moiety. Common reagents used in these steps include alkyl halides, amines, and acylating agents. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit or activate certain enzymes, alter receptor signaling, or affect cellular processes like apoptosis or proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide hydrochloride
- N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide sulfate
- N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide phosphate
Uniqueness
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate is unique due to its specific maleate salt form, which can influence its solubility, stability, and bioavailability. Compared to other similar compounds, the maleate form may offer distinct advantages in terms of pharmacokinetics and pharmacodynamics, making it a valuable compound for research and development.
Propiedades
Número CAS |
130820-21-2 |
|---|---|
Fórmula molecular |
C26H32N2O6 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H28N2O2.C4H4O4/c1-26-18-22(25)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19;5-3(6)1-2-4(7)8/h2-11,21H,12-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
YXYZWRXQLBKOJQ-WLHGVMLRSA-N |
SMILES isomérico |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


